molecular formula C₂₂₅H₃₄₈N₄₈O₆₈ B612515 Tirzepatide (LY3298176) CAS No. 2023788-19-2

Tirzepatide (LY3298176)

Cat. No. B612515
M. Wt: 4813.45
InChI Key:
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Description

Tirzepatide, also known as LY3298176, is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist . It is used for the treatment of type II diabetes in adults as an adjunct to diet and exercise . It has also shown potential in the study of type 2 diabetes, diabetes-related neuropathy, and obesity .


Molecular Structure Analysis

Tirzepatide is a 39 amino acid linear synthetic peptide conjugated to a C20 fatty diacid moiety . Its protein sequence was based on the sequence of endogenous GIP .


Physical And Chemical Properties Analysis

Tirzepatide has a molecular formula of C225H348N48O68 and a molecular weight of 4813.52 . It is stored at -20°C as a powder .

Scientific Research Applications

  • Tirzepatide is a dual GIP and GLP-1 receptor agonist. It has shown promising clinical outcomes in treating T2DM, surpassing the efficacy of selective GLP-1 receptor agonists. This is attributed to its unique pharmacological profile, which includes greater engagement with the GIP receptor and distinct signaling properties at the GLP-1 receptor, enhancing insulin secretion (Willard et al., 2020).

  • Tirzepatide has been effective as an insulin sensitizer, particularly in obese mice. It improves insulin sensitivity by enhancing glucose disposal in white adipose tissue (WAT) and is associated with reduced branched-chain amino and keto-acids in circulation. These findings indicate its potential for weight-dependent and -independent insulin sensitization (Samms et al., 2021).

  • Approved by the FDA in 2022, Tirzepatide, marketed as 'Mounjaro,' is a first-in-class 'Twincretin'. It has shown effectiveness in reducing HbA1c levels in monotherapy and add-on therapy for T2DM. Clinical data also highlight its potential in managing atherogenic dyslipidemia and non-alcoholic steatohepatitis (Verma et al., 2023).

  • Tirzepatide demonstrated superiority over semaglutide, a selective GLP-1 receptor agonist, in patients with type 2 diabetes. It was noninferior and superior to semaglutide in reducing glycated hemoglobin levels and body weight (Frias et al., 2021).

  • Tirzepatide has shown significant decreases in biomarkers related to nonalcoholic steatohepatitis (NASH) and increases in adiponectin in patients with T2DM (Hartman et al., 2020).

  • In a study involving patients with obesity, Tirzepatide provided substantial and sustained reductions in body weight, indicating its potential as a treatment for obesity (Jastreboff et al., 2022).

Future Directions

Tirzepatide has shown promising results in clinical trials for the treatment of type 2 diabetes and obesity . There is ongoing research to evaluate its use in other diseases . Furthermore, studies have indicated that Tirzepatide may have beneficial effects on cardiac cells, suggesting its potential as a therapeutic option for heart failure management .

properties

IUPAC Name

(2S)-2-[[20-[[(5S)-6-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C225H348N48O68/c1-23-126(10)183(214(327)242-131(15)190(303)244-148(80-84-168(228)283)196(309)245-145(64-50-52-88-226)195(308)240-130(14)191(304)248-154(105-135-58-42-40-43-59-135)205(318)263-182(125(8)9)212(325)247-149(81-85-169(229)284)197(310)251-156(108-139-111-234-144-63-49-48-62-142(139)144)201(314)249-151(102-123(4)5)204(317)265-184(127(11)24-2)213(326)241-129(13)189(302)236-112-173(288)235-115-177(292)270-92-54-66-164(270)210(323)258-161(118-276)208(321)256-160(117-275)194(307)238-113-174(289)239-132(16)218(331)272-94-56-68-166(272)220(333)273-95-57-69-167(273)219(332)271-93-55-67-165(271)211(324)255-159(116-274)188(230)301)264-198(311)146(65-51-53-89-231-170(285)70-46-38-36-34-32-30-28-26-27-29-31-33-35-37-39-47-71-172(287)243-150(221(334)335)82-86-171(286)232-90-96-338-98-100-340-121-176(291)233-91-97-339-99-101-341-122-181(299)300)246-202(315)157(109-179(295)296)252-199(312)152(103-124(6)7)261-223(337)225(21,22)269-217(330)185(128(12)25-3)266-209(322)163(120-278)257-200(313)153(107-138-74-78-141(282)79-75-138)250-203(316)158(110-180(297)298)253-207(320)162(119-277)259-216(329)187(134(18)280)267-206(319)155(106-136-60-44-41-45-61-136)254-215(328)186(133(17)279)262-175(290)114-237-193(306)147(83-87-178(293)294)260-222(336)224(19,20)268-192(305)143(227)104-137-72-76-140(281)77-73-137/h40-45,48-49,58-63,72-79,111,123-134,143,145-167,182-187,234,274-282H,23-39,46-47,50-57,64-71,80-110,112-122,226-227H2,1-22H3,(H2,228,283)(H2,229,284)(H2,230,301)(H,231,285)(H,232,286)(H,233,291)(H,235,288)(H,236,302)(H,237,306)(H,238,307)(H,239,289)(H,240,308)(H,241,326)(H,242,327)(H,243,287)(H,244,303)(H,245,309)(H,246,315)(H,247,325)(H,248,304)(H,249,314)(H,250,316)(H,251,310)(H,252,312)(H,253,320)(H,254,328)(H,255,324)(H,256,321)(H,257,313)(H,258,323)(H,259,329)(H,260,336)(H,261,337)(H,262,290)(H,263,318)(H,264,311)(H,265,317)(H,266,322)(H,267,319)(H,268,305)(H,269,330)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,334,335)/t126-,127-,128-,129-,130-,131-,132-,133+,134+,143-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,182-,183-,184-,185-,186-,187-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPYRSPHYSKGIS-MCNPHUAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C225H348N48O68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4813 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588324

Citations

For This Compound
10
Citations
J Bucheit, J Ayers, L Pamulapati… - Journal of …, 2022 - ingentaconnect.com
The incretin hormone system is the target of multiple type 2 diabetes mellitus (T2DM) treatments because defects in this system play major roles in the pathogenesis of diabetes. …
Number of citations: 5 www.ingentaconnect.com
S Kaneko - touchREVIEWS in Endocrinology, 2022 - ncbi.nlm.nih.gov
Gastrointestinal hormones are currently used to treat type 2 diabetes mellitus (T2D). Incretin preparations with gastric inhibitory polypeptide (GIP) activity or glucagon-like peptide-1 (GLP…
Number of citations: 12 www.ncbi.nlm.nih.gov
S Papachristou, DS Popovic… - … Research and Reviews, 2021 - Wiley Online Library
Tirzepatide is a dual gastric inhibitory peptide/glucagon‐like peptide 1 (GIP/GLP‐1) receptor agonist formulated as a synthetic linear peptide, based on the native GIP sequence. It has a …
Number of citations: 4 onlinelibrary.wiley.com
T Coskun, S Urva, WC Roell, H Qu, C Loghin… - Cell Metabolism, 2022 - cell.com
With an increasing prevalence of obesity, there is a need for new therapies to improve body weight management and metabolic health. Multireceptor agonists in development may …
Number of citations: 60 www.cell.com
SA Doggrell - Expert Opinion on Investigational Drugs, 2023 - Taylor & Francis
Introduction Despite there being a wide range of medicines available for the treatment of type 2 diabetes, the high rate of mortality suggests treatment needs to be improved. Only a few …
Number of citations: 5 www.tandfonline.com
J ABUBAKER, S ALSABAH, I AL-KHAIRI… - Diabetes, 2023 - Am Diabetes Assoc
Background: Bariatric surgery is increasingly utilized as a weight management and metabolic control procedure, hence the name metabolic Surgery. Metabolic surgery is currently …
Number of citations: 0 diabetesjournals.org
D Patoulias, M Caprio, AP Stoian… - Expert Opinion on Drug …, 2023 - Taylor & Francis
Glucagon-like peptide-1 (GLP-1) receptor agonists have been increasingly utilized over the last years for the treatment of type 2 diabetes mellitus (T2DM)[1], while, according to the most …
Number of citations: 2 www.tandfonline.com
RJ Samms, ME Christe, KAL Collins… - The Journal of …, 2021 - Am Soc Clin Investig
Tirzepatide (LY3298176), a dual GIP and GLP-1 receptor (GLP-1R) agonist, delivered superior glycemic control and weight loss compared with GLP-1R agonism in patients with type 2 …
Number of citations: 79 www.jci.org
N Chiu, R Aggarwal, DL Bhatt - Journal of the American Heart …, 2022 - Am Heart Assoc
Semaglutide, a glucagon-like peptide-1 (GLP-1) ag-onist, has been shown to reduce weight and hemoglobin A1c (HbA1c) levels. 1, 2 The SURPASS-2 (A Study of Tirzepatide […
Number of citations: 1 www.ahajournals.org
H Permana, TA Yanto, TI Hariyanto - Diabetes & Metabolic Syndrome …, 2022 - Elsevier
Background and aims This study aims to explore the efficacy and safety of tirzepatide for patients with type 2 diabetes (T2D). Methods Using specific keywords, we comprehensively go …
Number of citations: 10 www.sciencedirect.com

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